Vanin-1-IN-3

Enzymatic inhibition Pantetheinase Structure-activity relationship

Vanin-1-IN-3 (also known as OMP-7) is a small-molecule inhibitor of vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that regulates oxidative stress and inflammation through the hydrolysis of pantetheine to cysteamine and pantothenic acid (vitamin B5). The compound is a structural derivative of the earlier vanin inhibitor RR6, featuring a trifluoromethoxy substituent at the para-position of the phenyl ring, which confers significantly enhanced inhibitory potency.

Molecular Formula C17H22F3NO5
Molecular Weight 377.4 g/mol
Cat. No. B12407092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanin-1-IN-3
Molecular FormulaC17H22F3NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O
InChIInChI=1S/C17H22F3NO5/c1-16(2,10-22)14(24)15(25)21-8-7-12(23)9-11-3-5-13(6-4-11)26-17(18,19)20/h3-6,14,22,24H,7-10H2,1-2H3,(H,21,25)/t14-/m0/s1
InChIKeyRSTKBZUZEJDDPA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanin-1-IN-3 (OMP-7): A Nanomolar Vanin-1 Inhibitor for In Vivo Metabolic and Inflammation Research


Vanin-1-IN-3 (also known as OMP-7) is a small-molecule inhibitor of vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that regulates oxidative stress and inflammation through the hydrolysis of pantetheine to cysteamine and pantothenic acid (vitamin B5) [1]. The compound is a structural derivative of the earlier vanin inhibitor RR6, featuring a trifluoromethoxy substituent at the para-position of the phenyl ring, which confers significantly enhanced inhibitory potency [1]. Vanin-1-IN-3 is supplied as a research-use-only tool compound with a molecular weight of 377.36 and the chemical formula C17H22F3NO5, and has been evaluated in both in vitro enzymatic assays and in vivo hamster models [1].

Why Vanin-1-IN-3 Cannot Be Simply Replaced by Other Vanin-1 Inhibitors


Vanin-1 inhibitors exhibit substantial variability in potency, selectivity, and in vivo pharmacokinetic behavior, making generic substitution scientifically unsound. While multiple vanin-1 inhibitors have been reported—including RR6, PFI-653, and thiazole carboxamides—their biochemical and pharmacological profiles differ markedly in terms of IC50 values, species cross-reactivity, and duration of enzyme inhibition in target tissues [1]. Vanin-1-IN-3 (OMP-7) was specifically optimized from the RR6 scaffold to overcome the limited in vivo activity of the parent compound, achieving a 20-fold improvement in inhibitory potency and demonstrable, time-dependent inhibition of both serum and renal vanin-1 in a hamster model [1]. Substituting Vanin-1-IN-3 with an alternative inhibitor without rigorous cross-validation would introduce uncontrolled variables in experimental outcomes, particularly in studies requiring sustained tissue-level vanin-1 suppression [1].

Vanin-1-IN-3 (OMP-7): Head-to-Head Quantitative Differentiation Data for Procurement Decisions


In Vitro Potency: 20-Fold Improvement Over the Parent Compound RR6

Vanin-1-IN-3 (OMP-7) exhibits an IC50 of 0.038 μM against human serum vanin-1, representing an approximately 20-fold increase in inhibitory potency compared to the parent compound RR6, which has an IC50 of 0.54 μM under identical assay conditions [1]. This differentiation is attributed to the introduction of a trifluoromethoxy group at the para-position of the phenyl ring, a modification that was systematically evaluated among fourteen OMP-series analogs [1].

Enzymatic inhibition Pantetheinase Structure-activity relationship

In Vivo Serum Vanin-1 Inhibition: Sustained 4-Hour Activity Versus No Activity from RR6

In a normal hamster model, Vanin-1-IN-3 (OMP-7) at a dose of 10 mg/kg demonstrated potent and sustained inhibition of serum vanin-1, with activity lasting for 4 hours post-injection. In contrast, the parent compound RR6 failed to produce any measurable inhibition of serum vanin-1 under the same in vivo conditions [1]. This represents a qualitative and quantitative advance in in vivo target engagement.

In vivo pharmacology Pharmacodynamics Hamster model

In Vivo Renal Vanin-1 Inhibition: 1-Hour Activity in Kidney Tissue Versus No Activity from RR6

Vanin-1-IN-3 (OMP-7) at 10 mg/kg inhibited renal vanin-1 activity in hamsters for 1 hour post-injection, demonstrating tissue penetration and target engagement in a therapeutically relevant organ. The parent compound RR6, when tested under identical conditions, exhibited no detectable inhibition of renal vanin-1 [1]. Vanin-1 is highly expressed in the kidney and plays a role in oxidative stress regulation, making this tissue-level differentiation particularly significant [1].

Tissue-specific inhibition Kidney Oxidative stress

Structural Optimization: Trifluoromethoxy Substituent as a Key Differentiator

Among the fourteen OMP-series compounds synthesized and evaluated, OMP-7 (Vanin-1-IN-3) was the most potent analog. The critical structural feature responsible for this enhanced activity is the trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring, which replaced the unsubstituted phenyl moiety present in RR6 [1]. The IC50 values for other OMP analogs ranged from 0.065 μM to >10 μM, confirming that the para-trifluoromethoxy substitution is a key determinant of inhibitory potency within this chemotype [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Optimal Research Applications for Vanin-1-IN-3 Based on Quantitative Evidence


In Vivo Studies of Vanin-1 Function in Metabolic and Inflammatory Pathways

Given its demonstrated in vivo inhibition of both serum and renal vanin-1 in hamsters [1], Vanin-1-IN-3 is the appropriate tool compound for preclinical investigations of vanin-1's role in oxidative stress regulation, glutathione homeostasis, and inflammation. Unlike RR6, which fails to inhibit vanin-1 in vivo [1], Vanin-1-IN-3 enables researchers to assess the functional consequences of pharmacological vanin-1 blockade in a living organism, with a 4-hour window for serum vanin-1 inhibition and a 1-hour window for renal vanin-1 inhibition [1].

Lead Optimization and SAR Studies for Novel Vanin-1 Inhibitors

Vanin-1-IN-3 serves as a benchmark comparator for medicinal chemistry programs seeking to develop next-generation vanin-1 inhibitors. Its 20-fold potency advantage over RR6 [1] and the well-defined contribution of the para-trifluoromethoxy group to this enhanced activity [1] provide a validated structural starting point for further optimization. Procurement of Vanin-1-IN-3 as a reference standard ensures that new chemical entities are benchmarked against the most potent member of the OMP series [1].

Tissue-Specific Pharmacodynamic Studies in Kidney Research

For researchers focused on renal physiology or kidney disease models, Vanin-1-IN-3 is the only compound in the RR6-derived series with documented inhibition of vanin-1 in kidney tissue [1]. The 1-hour duration of renal vanin-1 inhibition [1] allows for time-course experiments that assess the acute effects of vanin-1 blockade on renal oxidative stress markers and glutathione levels. This application is directly supported by the tissue-level differentiation data presented in Section 3 [1].

Technical Documentation Hub

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